molecular formula C22H19N5O2 B1243443 1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole

1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole

Cat. No.: B1243443
M. Wt: 385.4 g/mol
InChI Key: DTSYLCWIQGTBHQ-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-methyl-1-(phenylmethyl)-3-indolyl]methylideneamino]-5-nitro-2-pyridinamine is a member of indoles.

Scientific Research Applications

Reactions with Nitrogen Dioxide

  • Indoles, such as 2-phenyl- and 1-methyl-2-phenylindole, react with nitrogen dioxide or nitrous acid, leading to the formation of isonitroso and nitroso indole derivatives (Astolfi et al., 2006).

Antiproliferative and Optical Activities

  • Novel Schiff bases derived from indole and biphenyl exhibit antiproliferative capabilities and optical activities, useful in cancer research (Tan et al., 2019).

Anti-Hypertension Activities

  • Certain 5-nitro benzimidazole and indole derivatives act as angiotensin II receptor antagonists, showing potential in hypertension treatment (Zhu et al., 2014).

Catalysis in Organic Synthesis

  • Benzimidazole-functionalized indole derivatives serve as efficient catalysts in Friedel–Crafts alkylations, an important reaction in organic synthesis (Huang et al., 2011).

Antineoplastic Agents

  • Certain indole derivatives display significant antitumor activity, presenting a new class of antineoplastic agents (Nguyen et al., 1990).

Cholinesterase and Monoamine Oxidase Dual Inhibition

  • Indole derivatives have been identified as dual inhibitors of cholinesterase and monoamine oxidase, relevant in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Schiff Bases and Chelates

  • Schiff bases from indole derivatives exhibit moderate to significant antibacterial and antifungal activities, demonstrating their potential in microbial research (Al-Shemary, 2017).

Synthesis for Industrial Preparation

  • The synthesis process for certain indole derivatives, like 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, has been optimized for industrial preparation, highlighting its commercial potential (Zuo, 2014).

Photochromic Properties

  • Novel heterocyclic fulgides based on indole derivatives demonstrate photochromic properties, useful in material science applications (Balenko et al., 2010).

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C22H19N5O2/c1-16-20(14-24-25-22-12-11-18(13-23-22)27(28)29)19-9-5-6-10-21(19)26(16)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)/b24-14+

InChI Key

DTSYLCWIQGTBHQ-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC4=NC=C(C=C4)[N+](=O)[O-]

SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC4=NC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole
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